2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
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Overview
Description
2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with chlorine, fluorine, nitro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used as an intermediate in organic synthesis. It is a colorless to pale yellow liquid with a distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with nitric acid and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-chloro-4-fluoro-1-amino-3-(trifluoromethyl)benzene.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-1-nitrobenzene
- 2-chloro-4-fluoro-1-(trifluoromethyl)benzene
- 2-chloro-4-nitro-1-(trifluoromethyl)benzene
Uniqueness
2-chloro-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the simultaneous presence of chlorine, fluorine, nitro, and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H2ClF4NO2 |
---|---|
Molecular Weight |
243.54 g/mol |
IUPAC Name |
3-chloro-1-fluoro-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF4NO2/c8-6-4(13(14)15)2-1-3(9)5(6)7(10,11)12/h1-2H |
InChI Key |
SHKACKZLTPLGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)F |
Origin of Product |
United States |
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